5-Ethynylisoindoline hydrochloride
Description
Structural Classification within Isoindoline Derivatives
5-Ethynylisoindoline hydrochloride belongs to the isoindoline family, a class of bicyclic heterocyclic compounds characterized by a fused benzene ring and a five-membered nitrogen-containing ring. Unlike indoline, where the nitrogen atom occupies the 1-position, isoindoline derivatives feature nitrogen at the 2-position of the five-membered ring. The ethynyl (-C≡CH) substituent at the 5-position of the benzene ring distinguishes this compound from simpler isoindoline analogs (Figure 1).
The hydrochloride salt form arises from protonation of the secondary amine in the isoindoline ring, enhancing solubility and stability for synthetic applications. This modification aligns with broader trends in medicinal chemistry, where salt formation optimizes physicochemical properties without altering core pharmacophores.
Table 1: Comparative Structural Features of Select Isoindoline Derivatives
| Compound | Substituent Position | Functional Group | Molecular Formula |
|---|---|---|---|
| Isoindoline | - | None | C~8~H~9~N |
| 5-Bromoisoindoline | 5 | Bromine | C~8~H~8~BrN |
| 5-Ethynylisoindoline | 5 | Ethynyl | C~10~H~9~N |
| 5-Ethynylisoindoline HCl | 5 | Ethynyl, HCl | C~10~H~10~ClN |
The ethynyl group introduces rigidity and π-electron density, influencing conjugation pathways and intermolecular interactions. This structural feature is critical in applications ranging from materials science to drug design, where linear ethynyl spacers enable precise molecular alignment.
Historical Context of Ethynyl-Substituted Heterocycles
The incorporation of ethynyl groups into heterocyclic frameworks emerged in the late 20th century, driven by advancements in transition-metal-catalyzed coupling reactions. Early work focused on acetylene additions to aromatic systems, but the development of Sonogashira coupling in the 1970s revolutionized access to ethynyl-substituted compounds.
Isoindoline derivatives gained prominence in the 1990s with the discovery of their bioactivity in alkaloids and pharmaceuticals. For instance, lenalidomide—an isoindolinone derivative—highlighted the therapeutic potential of this scaffold. Ethynyl modifications were later explored to enhance binding affinity and metabolic stability, particularly in kinase inhibitors and epigenetic modulators.
Synthetic routes to this compound often begin with phthalonitrile or substituted isoindolinones. Hydrogenation using platinum catalysts under high-pressure conditions reduces nitriles to amines, followed by ethynylation via palladium-mediated cross-coupling. Recent optimizations employ azomethine ylide cycloadditions to construct the isoindoline core with stereochemical control, enabling access to chiral variants.
Properties
Molecular Formula |
C10H10ClN |
|---|---|
Molecular Weight |
179.64 g/mol |
IUPAC Name |
5-ethynyl-2,3-dihydro-1H-isoindole;hydrochloride |
InChI |
InChI=1S/C10H9N.ClH/c1-2-8-3-4-9-6-11-7-10(9)5-8;/h1,3-5,11H,6-7H2;1H |
InChI Key |
CAHYSZPTYNXNTB-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC2=C(CNC2)C=C1.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynylisoindoline hydrochloride typically involves the reaction of isoindoline with an ethynylating agent under specific conditions. One common method is the reaction of isoindoline with ethynyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ethynylated product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Ethynylisoindoline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethynyl group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of isoindoline-5-carboxaldehyde.
Reduction: Formation of 5-ethylisoindoline.
Substitution: Formation of various substituted isoindoline derivatives depending on the nucleophile used.
Scientific Research Applications
5-Ethynylisoindoline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Ethynylisoindoline hydrochloride involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This covalent modification can disrupt normal cellular processes, leading to the compound’s bioactivity. The exact molecular pathways involved depend on the specific biological context and target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 5-Ethynylisoindoline hydrochloride with related isoindoline and indole derivatives, based on available evidence:
Key Observations:
- Substituent Effects :
- Ethynyl Group : The ethynyl moiety in 5-Ethynylisoindoline HCl may confer reactivity for click chemistry applications, enabling bioconjugation or polymer synthesis. This contrasts with the electron-donating methoxy group in 5-Methoxyindoline HCl, which enhances binding to serotonin receptors .
- Chloro vs. Methoxy : 5-Chloroisoindoline HCl exhibits higher lipophilicity (logP ~2.1 estimated) compared to 5-Methoxyindoline HCl (logP ~1.3), impacting blood-brain barrier penetration .
- Ethylamine-substituted indoles (e.g., 3-(2-Aminoethyl)-5-methylindole HCl) demonstrate serotonin receptor affinity, suggesting that 5-Ethynylisoindoline HCl could be optimized for similar targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
